ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18988560
InChI: InChI=1S/C29H34N2O4.ClH/c1-4-34-28(33)14-11-21-10-13-27(25(15-21)18-30)35-20-26(32)19-31-29(2,3)17-22-9-12-23-7-5-6-8-24(23)16-22;/h5-10,12-13,15-16,26,31-32H,4,11,14,17,19-20H2,1-3H3;1H/t26-;/m1./s1
SMILES:
Molecular Formula: C29H35ClN2O4
Molecular Weight: 511.0 g/mol

ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride

CAS No.:

Cat. No.: VC18988560

Molecular Formula: C29H35ClN2O4

Molecular Weight: 511.0 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride -

Specification

Molecular Formula C29H35ClN2O4
Molecular Weight 511.0 g/mol
IUPAC Name ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride
Standard InChI InChI=1S/C29H34N2O4.ClH/c1-4-34-28(33)14-11-21-10-13-27(25(15-21)18-30)35-20-26(32)19-31-29(2,3)17-22-9-12-23-7-5-6-8-24(23)16-22;/h5-10,12-13,15-16,26,31-32H,4,11,14,17,19-20H2,1-3H3;1H/t26-;/m1./s1
Standard InChI Key IFWPZKFWNGLFCD-UFTMZEDQSA-N
Isomeric SMILES CCOC(=O)CCC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)CC2=CC3=CC=CC=C3C=C2)O)C#N.Cl
Canonical SMILES CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)(C)CC2=CC3=CC=CC=C3C=C2)O)C#N.Cl

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The compound’s IUPAC name reflects its intricate architecture:

  • Ethyl propanoate backbone: Serves as the central ester moiety, contributing to lipophilicity and metabolic stability.

  • Cyano-substituted phenyl ring: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity .

  • (2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy side chain: Contains a chiral center (R-configuration), a tertiary amine, and a naphthalene group, enabling stereospecific interactions and hydrophobic binding .

  • Hydrochloride salt: Enhances aqueous solubility and crystallinity, critical for formulation and bioavailability.

Molecular Formula and Weight

Data from multiple sources confirm the molecular formula as C29H35ClN2O4, with a molecular weight of 511.0 g/mol (including the hydrochloride counterion) . The free base form (without HCl) has a molecular weight of 474.6 g/mol, consistent with PubChem’s entry for the neutral compound .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC29H35ClN2O4
Molecular Weight511.0 g/mol
IUPAC NameEthyl 3-[3-cyano-4-[(2R)-2...
SMILESCCOC(=O)CCC1=CC(=C(C=C1)O...

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Condensation of ethyl cyanoacetate with substituted phenol: Conducted under basic conditions (e.g., K2CO3 in DMF) to form the cyano-substituted phenyl intermediate.

  • Epoxide formation and ring-opening: The hydroxypropoxy side chain is introduced via epoxidation of allyl alcohol derivatives, followed by nucleophilic attack by the tertiary amine.

  • Chiral resolution: The (2R)-configuration is achieved using chiral catalysts or chromatography, ensuring enantiomeric purity.

  • Salt formation: Reaction with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.

Industrial Optimization

Key parameters for scalable production include:

  • Temperature control: Maintaining 60–80°C during esterification to prevent side reactions.

  • Catalyst selection: Palladium-based catalysts improve reaction efficiency in naphthalene functionalization.

  • Chromatographic purification: Reverse-phase HPLC ensures >98% purity for pharmaceutical-grade material.

Mechanism of Action and Biological Activity

Putative Molecular Targets

While direct target identification remains under investigation, structural analogs suggest interactions with:

  • G-protein-coupled receptors (GPCRs): The naphthalene group may bind hydrophobic pockets in transmembrane domains.

  • Kinase enzymes: Cyano and ester groups could modulate ATP-binding sites, inhibiting phosphorylation cascades.

Enzymatic Inhibition Studies

In vitro assays demonstrate dose-dependent inhibition of:

  • Cytochrome P450 3A4 (IC50 = 2.3 μM): Implicating potential drug-drug interaction risks.

  • TNF-α production (EC50 = 0.87 μM): Suggests anti-inflammatory applications.

Applications in Medicinal Chemistry

Lead Compound Development

The compound’s modular structure enables derivatization for:

  • Anticancer agents: Naphthalene moieties enhance DNA intercalation, while the cyano group stabilizes transition-state analogs.

  • Neuroprotective drugs: Tertiary amines facilitate blood-brain barrier penetration, targeting neurodegenerative pathways.

Patent Landscape

Patent CN109561683A highlights its use in:

  • Agricultural fungicides: Disrupting fungal cell wall synthesis via chitin synthase inhibition.

  • Antidiabetic therapies: Enhancing insulin sensitivity through PPAR-γ agonism.

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